3-Tert-butyl-4-fluorophenol
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Overview
Description
3-Tert-butyl-4-fluorophenol is an organic compound characterized by a tert-butyl group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by fluorination using a suitable fluorinating agent .
Industrial Production Methods: Industrial production of 3-Tert-butyl-4-fluorophenol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
3-Tert-butyl-4-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-fluorophenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Tert-butylphenol: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluorophenol: Lacks the tert-butyl group, affecting its chemical properties and uses.
4-Fluorophenol: Similar structure but without the tert-butyl group, leading to different reactivity.
Properties
Molecular Formula |
C10H13FO |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-tert-butyl-4-fluorophenol |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 |
InChI Key |
IFNFAYWPMAKVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)F |
Origin of Product |
United States |
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